1-Deaza-fad

Flavoenzyme mechanism Radical catalysis UDP-galactopyranose mutase

Flavoenzyme mechanistic studies require analogs that reliably distinguish one-electron (radical) from two-electron (polar) catalysis. Generic flavin analogs fail this test-5-deaza-FAD is completely inactive in UDP-galactopyranose mutase, while 1-deaza-FAD retains full catalytic competence, enabling binary mechanistic resolution. 1-Deaza-FAD also systematically lowers flavin midpoint potential in xanthine oxidoreductase without protein mutagenesis, and stabilizes otherwise transient C-4a covalent adducts for equilibrium spectroscopic characterization in thioredoxin reductase. Supplied as ≥98% pure solid powder with full analytical documentation. Cold-chain global shipping for research use only.

Molecular Formula C28H34N8O15P2
Molecular Weight 784.6 g/mol
CAS No. 57818-88-9
Cat. No. B1664549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deaza-fad
CAS57818-88-9
Synonyms1-deaza-FAD
1-deaza-FAD, ion(1-)
5-deaza-FAD
5-deazaFAD
5-deazariboflavin-5'-diphosphate
deazaFAD
Molecular FormulaC28H34N8O15P2
Molecular Weight784.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
InChIInChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)/t16-,17+,18+,20-,21+,22+,27+/m0/s1
InChIKeyGLDULYQMIPGSPD-AUSFFQRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Deaza-FAD: Structural and Functional Overview


1-Deaza-FAD (CAS 57818-88-9, molecular formula C28H34N8O15P2, molecular weight 784.56 g/mol) is a synthetic analog of the ubiquitous redox cofactor flavin adenine dinucleotide (FAD) in which the nitrogen atom at position 1 of the isoalloxazine ring is replaced by a carbon atom [1]. This N1→C substitution preserves the core dinucleotide architecture and adenine moiety of FAD while eliminating a key hydrogen-bonding site in the pyrimidine subnucleus, thereby enabling its use as a mechanistic probe for dissecting flavoenzyme catalytic pathways and active-site microenvironments [2].

Synthetic FAD analog with N1→C substitution
Mechanistic probe for flavoenzyme active-site microenvironments
Supports radical (1e−) vs polar (2e−) pathway analysis

1-Deaza-FAD Specificity in Enzyme Reconstitution


Generic substitution among flavin analogs is not feasible because structurally similar compounds often exhibit markedly divergent coenzymic properties when bound to specific apoenzymes. For instance, while 5-deaza-FAD reconstitutes apophotolyase with high affinity comparable to FAD, 1-deaza-FAD binding to the same apoenzyme interferes with normal binding, decreases protein stability, and prevents formation of a stable flavin radical [1]. Conversely, in UDP-galactopyranose mutase, 1-deaza-FAD and FAD both yield catalytically active holoenzyme, whereas 5-deaza-FAD is completely inactive due to its restriction to net two-electron processes [2]. These enzyme-specific, context-dependent differences underscore that procurement decisions must be guided by the precise experimental system and mechanistic question, not merely by class membership.

Enzyme-specific context dependence limits interchangeability among FAD analogs
Stable flavin radical formation may be compromised in photolyase systems
Activity versus 5-deaza-FAD shows binary outcomes requiring enzyme-specific validation

1-Deaza-FAD: Comparative Evidence for Selection


Catalytic Activity in UDP-Galactopyranose Mutase

In UDP-galactopyranose mutase reconstitution assays, 1-deaza-FAD yields catalytic activity comparable to native FAD, whereas 5-deaza-FAD is completely inactive [1].

UDP-Gal mutase activity
Head-to-head
Activity comparable to FAD; 5-deaza-FAD completely inactive
Supports radical pathway interpretation in this enzyme
Binary outcome; N1 not essential for mutase catalysis
Flavoenzyme mechanism Radical catalysis UDP-galactopyranose mutase Mycobacterial cell wall

Stability and Radical Formation in DNA Photolyase

In Escherichia coli DNA photolyase, 1-deaza-FAD binding interferes with normal protein interaction, decreases enzyme stability, and prevents stable flavin radical formation, in contrast to both FAD and 5-deaza-FAD which form stable reconstituted enzymes [1]. Catalytic activity of the reduced form (1-deaza-FADH2) is only 11% of native FADH2, compared to 42% for 5-deaza-FADH2 [1].

Photolyase radical & activity
Head-to-head
No stable radical; reduced activity 11% of native FADH2 (vs. 42% for 5-deaza-FADH2)
Contraindicated when radical formation or high activity is required
E. coli photolyase; enzyme destabilized by 1-deaza-FAD
DNA repair Photolyase Flavin radical Energy transfer

Binding and Structural Stability in Glutathione Reductase

1-Deaza-FAD binds to human glutathione reductase apoenzyme as tightly as native FAD. The resulting holoenzyme is enzymatically active but structurally unstable, a phenotype that mimics the enzyme species found in inborn glutathione reductase deficiency [1]. Specific activity of 1-deaza-FAD · glutathione reductase is approximately 17% of native FAD (100%), ranking below 8-substituted analogs and comparable to 4-thio-FAD [1].

Glutathione reductase
Head-to-head
Tight binding (like FAD); specific activity ~17% of native; structural instability
Supports disease-state enzyme modeling and stability studies
Phenocopies inborn deficiency; ranking below 8-substituted analogs
Glutathione reductase Flavoenzyme Binding affinity Structural stability

Redox Potential Modulation in Xanthine Oxidoreductase

Replacement of native FAD with 1-deaza-FAD in xanthine oxidase (XO) and xanthine dehydrogenase (XDH) lowers the flavin midpoint potential to levels similar to native XDH [1]. The low-potential 1-deaza-XO exhibits essentially no xanthine/NAD activity, whereas 1-deaza-XDH retains xanthine/NAD activity, demonstrating that low flavin potential is necessary but not sufficient for dehydrogenase function [1].

XO/XDH midpoint potential
Head-to-head
Flavin potential lowered to XDH-like levels; 1-deaza-XO lacks NAD activity, 1-deaza-XDH retains it
Enables thermodynamic dissection of substrate reactivity
Potential modulation without protein mutations; bovine enzyme
Xanthine oxidase Redox potential NAD reactivity Oxygen reactivity

C-4a Adduct Formation in Thioredoxin Reductase

Reduction of 1-deaza-FAD-thioredoxin reductase by four electrons proceeds in two stages with midpoint potentials separated by 0.063 V [1]. Two-electron reduced enzyme (EH2) exists as an equilibrium mixture of two species: a 414-nm absorbing C-4a adduct and a 550-nm species, with pH-dependent equilibrium linked to active site base ionization (pK 7.41 and 6.73) [1].

TrxR C-4a adduct
Head-to-head
Midpoint potential separation 0.063 V; stable C-4a adduct (414 nm) detected
Supports intermediate trapping for mechanistic studies
pH-dependent equilibrium; pK values near native
Thioredoxin reductase Redox titration Flavin adduct Active site ionization

Species-Specific Active Site Probing in D-Amino Acid Oxidase

Reconstitution of Rhodotorula gracilis (yeast) D-amino acid oxidase with 1-deaza-FAD reveals active site microenvironment differences compared with pig kidney enzyme [1]. Binding appears tight for most analogues, at least as tight as native FAD (approximately 10⁻⁸ M) [1]. Differences in interaction with 1-deaza-FAD, 5-deaza-FAD, and 2-thio-FAD indicate distinct microenvironments around flavin positions N(1)-C(2)=O, N(3)-H, and N(5) [1].

D-AAO species probe
Cross-study comparable
Tight binding (~10−8 M) in yeast D-AAO; distinct microenvironment vs. pig kidney enzyme around N(1)-C(2)=O, N(3)-H, N(5)
Supports comparative active-site architecture mapping
Qualitative differences; analog panel approach
D-amino acid oxidase Active site microenvironment Species comparison Flavoenzyme

1-Deaza-FAD: Research Applications


Radical Flavoenzyme Mechanism Dissection

Select 1-Deaza-FAD when the objective is to distinguish between radical (one-electron) and polar (two-electron) mechanisms in flavoenzyme catalysis. Evidence demonstrates that 1-deaza-FAD retains catalytic activity comparable to FAD in UDP-galactopyranose mutase, whereas 5-deaza-FAD is completely inactive due to its inability to undergo one-electron redox processes [1]. This binary outcome makes 1-deaza-FAD the preferred analog for establishing whether a given flavoenzyme operates via a radical mechanism.

Redox Potential Engineering in Xanthine Oxidoreductase

Use 1-Deaza-FAD when experimental design requires systematic lowering of the flavin midpoint potential without altering the protein sequence. In xanthine oxidoreductase, 1-deaza-FAD substitution lowers the flavin potential to levels similar to native xanthine dehydrogenase, enabling dissection of thermodynamic versus binding contributions to substrate specificity [2]. This application is particularly valuable for structure-function studies aimed at understanding the molecular determinants of NAD versus oxygen reactivity.

C-4a Adduct Trapping in Thioredoxin Reductase

Select 1-Deaza-FAD when the research goal is to stabilize and spectroscopically characterize covalent flavin C-4a adducts that are otherwise transient with native FAD. The 0.063 V separation in midpoint potentials observed in thioredoxin reductase reconstituted with 1-deaza-FAD enables equilibrium studies of the 414-nm absorbing C-4a adduct species, providing direct evidence for reaction intermediates in flavin-dependent catalysis [3].

Disease-Relevant Enzyme State Modeling in Glutathione Reductase

Employ 1-Deaza-FAD to generate structurally unstable yet catalytically active glutathione reductase species that phenocopy the enzyme state observed in inborn glutathione reductase deficiency. 1-Deaza-FAD binds as tightly as native FAD but yields a structurally labile holoenzyme with ~17% residual activity [4]. This makes it a valuable tool for studying the molecular basis of flavoenzyme stability and disease-associated protein dysfunction.

Active Site Microenvironment Mapping Across Species

Use 1-Deaza-FAD as a comparative probe for mapping differences in flavoenzyme active site architecture between species or isoforms. Evidence from D-amino acid oxidase demonstrates that 1-deaza-FAD, in combination with 5-deaza-FAD and 2-thio-FAD, reveals distinct microenvironments around the N(1)-C(2)=O, N(3)-H, and N(5) positions of the isoalloxazine ring in yeast versus mammalian enzymes [5].

Application
Selection Property
Validation Focus
Radical flavoenzyme mechanism studies
Binary activity outcome vs. 5-deaza-FAD comparator
Radical (1e−) vs polar (2e−) pathway interpretation
Redox potential modulation in xanthine oxidoreductase
Flavin midpoint potential modification without protein mutations
NAD vs oxygen reactivity determination
C-4a adduct stabilization and spectroscopy
Stabilization of covalent flavin-substrate adducts
Reaction intermediate characterization
Disease-relevant enzyme state modeling
Structurally labile holoenzyme with residual activity
Protein stability-dysfunction studies in glutathione reductase
Species-specific active site probing
Comparative flavin analog panel for microenvironment mapping
Active site architecture differences across species

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